molecular formula C4HBrIN3S B1528514 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1246372-52-0

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1528514
CAS No.: 1246372-52-0
M. Wt: 329.95 g/mol
InChI Key: MQVHKBWFJUMWBG-UHFFFAOYSA-N
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Description

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound with the molecular formula C4HBrIN3S It is characterized by the presence of bromine and iodine atoms attached to an imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with an appropriate iodine source. One common method includes the use of iodine monochloride (ICl) in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in organic solvents like DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-iodoimidazo[2,1-b][1,3,4]thiadiazole, while a Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazole .

Scientific Research Applications

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloroimidazo[2,1-b][1,3,4]thiadiazole
  • 2-Bromo-5-fluoroimidazo[2,1-b][1,3,4]thiadiazole
  • 2-Iodo-5-chloroimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVHKBWFJUMWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)SC(=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246372-52-0
Record name 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NIS (3.83 g, 16.2 mmol, 1.1 eq) was added to a solution of 2-bromo-imidazo[2,1-b][1,3,4]thiadiazole (3.0 g, 14.7 mmol, 1 eq) in dry DMF (50 mL). The mixture was stirred at RT for 4 h and then poured into aq. Na2S2O3 (10%) and diluted with EtOAc. The organic phase was washed with water, dried and concentrated to give the desired product (pale brown solid; 4.34 g, yield 89%). 1H (300 MHz, CDCl3): δ/ppm 7.29 (1H, s).
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
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2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
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2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
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2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole

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